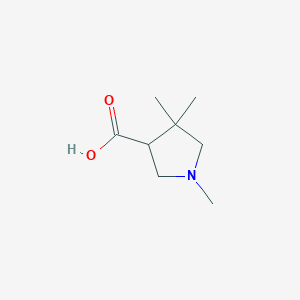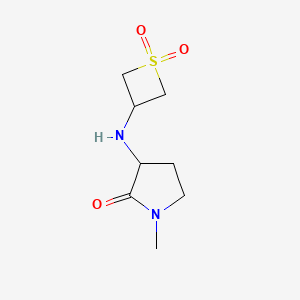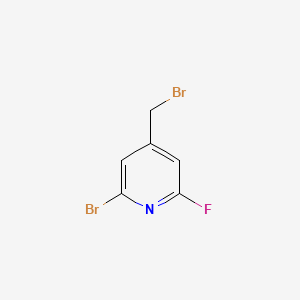
1,4,4-Trimethylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,4-Trimethylpyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1,4,4-Trimethylpyrrolidine-3-carboxylic acid can be achieved through several routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched derivatives. Industrial production methods often involve the use of organocatalytic enantioselective reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,4,4-Trimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,4,4-Trimethylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In industrial applications, it is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,4,4-Trimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry . This compound can bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents.
Comparaison Avec Des Composés Similaires
1,4,4-Trimethylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidinone Derivatives: These compounds also contain a five-membered ring with a nitrogen atom and exhibit diverse biological activities.
Polyhydroxylated Pyrrolidines: These are potent inhibitors of enzymes like α-glycosidase and have significant medicinal applications.
Pyrrolopyrazine Derivatives: These compounds have shown various biological activities, including antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1,4,4-trimethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-9(3)4-6(8)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) |
Clé InChI |
MQCNLMUBGJNDLV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC1C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)
![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)






![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)


![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)

